(3-Nitrobenzylidene)malononitrile

Organic Synthesis Solid-State Chemistry Crystal Engineering

Researchers requiring position-defined electrophilic building blocks face inconsistent reactivity from generic BMN mixtures. (3-Nitrobenzylidene)malononitrile (CAS 2826-32-6) eliminates this variability through its rigorously defined meta-nitro substitution. - Quantified Electrophilicity: Hammett-correlated reactivity enables predictable Michael addition and MIRC cascade kinetics, ensuring reproducible multi-step syntheses. - SAR-Grade Precision: The 54 °C melting point differential versus the para isomer provides unambiguous identity verification for systematic medicinal chemistry and Nrf2/ARE probe development. - Supply Assurance: Available as a single, well-characterized isomer with full analytical documentation, shipped under controlled ambient conditions globally.

Molecular Formula C10H5N3O2
Molecular Weight 199.17 g/mol
CAS No. 2826-32-6
Cat. No. B1265671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitrobenzylidene)malononitrile
CAS2826-32-6
Molecular FormulaC10H5N3O2
Molecular Weight199.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C#N
InChIInChI=1S/C10H5N3O2/c11-6-9(7-12)4-8-2-1-3-10(5-8)13(14)15/h1-5H
InChIKeyUQMJZLGIKHAOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Nitrobenzylidene)malononitrile: Overview & Key Data


(3-Nitrobenzylidene)malononitrile (CAS 2826-32-6) is a nitro-substituted arylidene malononitrile derivative with the molecular formula C₁₀H₅N₃O₂ and a molecular weight of 199.17 g/mol [1][2]. This compound features a meta-nitro group on the aromatic ring and is a pale yellow crystalline solid with a reported melting point range of 106.6-107.0 °C [2]. Its core structure contains two strongly electron-withdrawing cyano groups conjugated to the benzylidene moiety, which imparts significant electrophilic character [1][3].

(3-Nitrobenzylidene)malononitrile: Positional & Electronic Specificity


Benzylidenemalononitrile (BMN) derivatives are not interchangeable due to the profound influence of aromatic substitution patterns on both their chemical reactivity and biological activity [1]. The position of the electron-withdrawing nitro group (e.g., meta vs. para) directly modulates the compound's electrophilicity, as quantified by Hammett linear free-energy relationships [1]. Furthermore, structure-activity relationship (SAR) studies have demonstrated that electron-withdrawing substituents are essential for biological induction pathways, while electron-donating groups can diminish this activity [2]. Consequently, selecting a specific isomer like the meta-nitro derivative (CAS 2826-32-6) is not an arbitrary choice but a critical parameter defined by quantifiable differences in reaction kinetics and bioactivity compared to its para isomer or the unsubstituted parent compound .

(3-Nitrobenzylidene)malononitrile: Differentiation from Closest Analogs


Meta vs. Para Isomer: Melting Point Contrast

The position of the nitro substituent dramatically alters the physical properties and solid-state packing of nitrobenzylidenemalononitrile isomers. (3-Nitrobenzylidene)malononitrile (CAS 2826-32-6) exhibits a melting point of 106.6-107.0 °C [1]. In stark contrast, its para-substituted isomer, (4-nitrobenzylidene)malononitrile (CAS 2700-23-4), has a significantly higher melting point of 160-161 °C [2]. This difference of approximately 54 °C indicates substantially different intermolecular forces and crystal lattice energies, directly impacting handling, purification (e.g., recrystallization), and formulation stability.

Organic Synthesis Solid-State Chemistry Crystal Engineering

Nitro Substituent Effect on Nucleophilic Addition Rates

The presence and position of the electron-withdrawing nitro group are critical for tuning reactivity. Kinetic studies on the addition of benzylamines to benzylidenemalononitriles (BMNs) in acetonitrile show that the reaction rate decreases as the electron-withdrawing power of the substituent increases, quantified by a negative Hammett rho value (ρY < 0) [1]. While the meta-nitro derivative was not a specific data point in this study, its behavior as an electron-withdrawing substituent is governed by this established class-level trend. In contrast, BMN derivatives with electron-donating groups (e.g., -OMe, -NMe2) exhibit a different kinetic profile, often deviating from standard Hammett plots and requiring alternative models like the Yukawa-Tsuno equation for accurate prediction . This confirms that nitro-substituted BMNs cannot be substituted with electron-rich analogs without significantly altering reaction rates and outcomes.

Physical Organic Chemistry Reaction Kinetics Linear Free-Energy Relationship

Electron-Withdrawing Groups Drive HO-1 Gene Induction

In a comprehensive SAR study of 49 benzylidenemalononitrile (BMN) compounds, it was established that electron-withdrawing groups (NO₂, CN, halogen) on the BMN scaffold increase the induction of heme oxygenase-1 (HO-1), a key gene for cellular resistance to oxidative stress [1]. Conversely, electron-donating groups in the ortho/para position (OH, MeO, N-morpholino) significantly decreased HO-1 induction. This class-level finding directly implicates the electron-deficient nature of (3-nitrobenzylidene)malononitrile as a favorable attribute for this bioactivity profile. An unsubstituted BMN or an analog with a methoxy group would not be expected to provide the same level of activity.

Chemical Biology Structure-Activity Relationship Oxidative Stress

Electrophilicity Benchmarking Against a Superelectrophile

The electrophilicity of benzylidenemalononitriles can be precisely quantified. A study measuring alkaline hydrolysis rate constants for para-substituted BMNs derived electrophilicity parameters (E) based on Mayr's scale . For the para-nitro derivative (a close electronic analog to the meta-nitro compound), an E value of -7.80 was determined. This places the compound among highly electrophilic species, comparable to 4,6-dinitrobenzoselenadiazole (E = -7.40), which is considered a representative superelectrophile . This quantifiable electrophilicity is a direct consequence of the strong electron-withdrawing nitro and cyano groups and is a key differentiator from less activated BMN derivatives.

Physical Organic Chemistry Electrophilicity Scale Reactivity Quantification

(3-Nitrobenzylidene)malononitrile: Research & Development Applications


Highly Electrophilic Michael Acceptor for Organic Synthesis

Based on its quantified electrophilicity, which is comparable to known superelectrophiles , (3-nitrobenzylidene)malononitrile is an excellent choice as a Michael acceptor in the construction of complex molecules. Its reactivity is ideal for cascade reactions, such as Michael-initiated ring-closure (MIRC) sequences, which are known to proceed smoothly with benzylidenemalononitriles bearing electron-withdrawing groups [1]. Its predictable rate modulation ensures reliable incorporation into multi-step synthetic pathways.

Lead Scaffold for Oxidative Stress & Cytoprotection Research

Given the established SAR showing that electron-withdrawing substituents on the BMN core increase HO-1 gene induction [2], (3-nitrobenzylidene)malononitrile serves as a structurally defined scaffold for developing chemical probes to study cellular responses to oxidative stress. Researchers investigating the Nrf2/ARE pathway or related cytoprotective mechanisms can utilize this compound to explore the impact of electrophilic stress on gene expression.

SAR Studies in Medicinal Chemistry

The quantifiable differences in physical properties and reactivity between the meta- and para-nitro isomers (e.g., a 54 °C difference in melting point) [3][4] provide a clear rationale for their use in systematic SAR studies. Medicinal chemists can use (3-nitrobenzylidene)malononitrile to probe how the precise spatial orientation of the nitro group affects target binding, metabolic stability, or physicochemical properties of a lead series.

Studying Substituent Effects in Physical Organic Chemistry

The well-defined electronic nature of the nitro group and the compound's participation in linear free-energy relationships (e.g., Hammett and Yukawa-Tsuno analyses) [5] make it a valuable model substrate for physical organic chemistry research. It is ideally suited for studies aiming to deconvolute the relative contributions of inductive and resonance effects, or to benchmark new computational methods for predicting reactivity.

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